(-)-Mdo-npa

説明

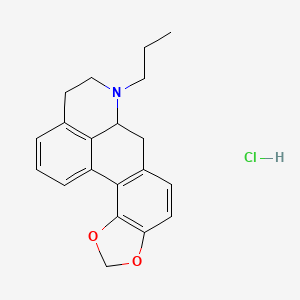

Structure

3D Structure of Parent

特性

IUPAC Name |

13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTFNNCNSYALRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Mechanism of Action and Experimental Application of 3-Nitropropionic Acid (3-NPA)

Executive Summary

3-Nitropropionic acid (3-NPA) is a naturally occurring mycotoxin and a potent, irreversible suicide inhibitor of mitochondrial Complex II (Succinate Dehydrogenase).[1][2] Its utility in biomedical research stems from its ability to replicate the specific striatal neurodegeneration observed in Huntington’s Disease (HD).[3] By inducing a state of severe energy deficit, 3-NPA triggers a cascade involving excitotoxicity, oxidative stress, and calcium dysregulation.[4][5] This guide provides a rigorous technical analysis of its molecular mechanism, pathophysiological downstream effects, and validated experimental protocols for its use in translational drug development.

Molecular Mechanism of Action[2][5]

Irreversible Succinate Dehydrogenase (SDH) Inhibition

The primary target of 3-NPA is Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II.[1][3][6] Unlike malonate, which acts as a competitive inhibitor, 3-NPA functions as a suicide inhibitor .[7]

-

Structural Mimicry: 3-NPA is an isoelectronic analog of succinate. It enters the active site of SDH, where it is initially oxidized to 3-nitroacrylate.

-

Covalent Modification: The generated 3-nitroacrylate is highly reactive and forms a stable covalent Michael adduct with the active site residue Arginine 297 (Arg297) in the SDH A subunit.

-

Kinetic Consequence: This covalent bond permanently inactivates the enzyme, preventing the oxidation of succinate to fumarate and blocking electron transfer to the FAD cofactor. Mass spectrometry analysis confirms this modification increases the mass of Arg297 by approximately 83 Da.[8]

The Bioenergetic Collapse

Inhibition of Complex II creates a bottleneck in the Electron Transport Chain (ETC) and the Tricarboxylic Acid (TCA) cycle:

-

ATP Depletion: Cessation of electron flow reduces the proton gradient across the inner mitochondrial membrane, halting ATP synthesis.

-

Lactate Accumulation: To compensate for the stalled TCA cycle, cells shift to anaerobic glycolysis, leading to elevated lactate levels—a hallmark biomarker in 3-NPA toxicity models.

Visualization: The Molecular Blockade

The following diagram illustrates the interruption of the electron transport chain by 3-NPA.[1][6]

Figure 1: Mechanism of irreversible inhibition of Complex II by 3-NPA, leading to bioenergetic failure.[6]

Pathophysiological Cascade: From ATP Loss to Neurodegeneration[6]

The "Slow Excitotoxicity" hypothesis explains why 3-NPA selectively damages medium spiny neurons in the striatum despite systemic administration.

The Excitotoxic Loop

-

Membrane Depolarization: ATP depletion causes the failure of Na+/K+ ATPases, which are essential for maintaining neuronal membrane potential.

-

Mg2+ Block Removal: Sustained depolarization relieves the magnesium block on NMDA receptors.

-

Glutamate Sensitivity: Neurons become hypersensitive to endogenous glutamate levels, leading to massive Ca2+ influx.[2][5]

-

Enzymatic Destruction: High intracellular Ca2+ activates calpains (proteases) and nitric oxide synthase (NOS), leading to structural protein degradation and oxidative stress.

Visualization: The Neurotoxic Cascade

Figure 2: The "Slow Excitotoxicity" cascade induced by 3-NPA, linking metabolic failure to cell death.

Experimental Application: The Huntington’s Disease Model[1][5][6][8][9][10][11][12]

3-NPA is the gold standard for chemically inducing HD-like pathology because it replicates the specific lesioning of the caudate-putamen and the motor symptoms (dystonia, chorea) better than excitotoxins like quinolinic acid.

Comparative Dosing Regimens

Dosing must be calibrated to the species and strain. Mice (specifically C57BL/6) are generally more resistant than rats.

Table 1: Validated Dosing Regimens for 3-NPA Models

| Model Type | Species | Strain Sensitivity | Dosage Protocol | Physiological Outcome |

| Acute | Rat (Lewis/Wistar) | High | 20 mg/kg (i.p.) single dose or split over 4h | Rapid striatal necrosis; seizure risk high. |

| Sub-Chronic | Rat (Lewis) | High | 10 mg/kg (i.p.) daily for 14-28 days | Progressive motor deficits; mimics early HD. |

| Chronic | Mouse (C57BL/6) | Moderate (Resistant) | 50-100 mg/kg (i.p.) cumulative over days | Variable lesion size; requires higher doses. |

| Chronic | Mouse (FVB/N) | Very High | 15-30 mg/kg (i.p.) | High mortality; severe mitochondrial block. |

Detailed Protocol: Sub-Chronic Induction in Rats

Objective: To induce selective striatal lesions with minimal mortality.

Reagents:

-

3-Nitropropionic Acid (Sigma-Aldrich or equivalent).

-

0.9% Saline.

-

NaOH (for pH adjustment).

Step-by-Step Workflow:

-

Solution Preparation (Critical Step):

-

Dissolve 3-NPA in 0.9% saline to a concentration of 20 mg/mL.

-

pH Adjustment: The solution is naturally acidic. You must adjust the pH to 7.4 using 1N NaOH. Failure to neutralize causes non-specific peritoneal irritation and alters absorption kinetics.

-

Filter sterilize (0.22 µm) and store at -20°C in aliquots. Use fresh aliquots daily.

-

-

Administration:

-

Behavioral Monitoring (The "Ramp-Up"):

-

Days 1-5: No visible symptoms.

-

Days 6-10: Hypoactivity and gait abnormalities.

-

Days 12+: Dystonia (clasping of hind limbs when lifted by tail).

-

-

Histological Validation:

Troubleshooting & Quality Control

-

Variable Lesions: 3-NPA toxicity is highly variable between individuals. Using osmotic minipumps for continuous delivery yields more consistent lesion volumes than daily injections.

-

Strain Differences: Never apply a Lewis rat protocol to a Sprague-Dawley rat without dose titration. Sprague-Dawley rats are generally more resistant and may require higher doses (e.g., 20 mg/kg).

-

Preconditioning: Low, sub-toxic doses of 3-NPA can induce tolerance (mitochondrial hormesis). Ensure animals are naïve prior to study.

References

-

Alston, T. A., et al. (1977). "3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase." Proceedings of the National Academy of Sciences. Link

-

Brouillet, E., et al. (1999). "Chronic mitochondrial energy impairment produces selective striatal degeneration and abnormal choreiform movements in primates." Proceedings of the National Academy of Sciences. Link

-

Beal, M. F., et al. (1993). "Replication of the neurochemical characteristics of Huntington's disease by chronic 3-nitropropionic acid administration in rats." Nature. Link

-

Huang, L. S., et al. (2006). "3-Nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic-base arginine in the active site of the enzyme."[8] Journal of Biological Chemistry. Link

-

Tunez, I., et al. (2010). "3-Nitropropionic acid as a tool to study the mechanisms involved in Huntington's disease: past, present and future."[2][5] Molecules. Link

Sources

- 1. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Protective Effect of Antioxidants on 3-Nitropropionic Acid Induced Oxidative Stress and Cognitive Impairment | Kumar | Annals of Neurosciences [annalsofneurosciences.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine toxicity following long term exposure to low doses of 3-nitropropionic acid (3-NPA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Europinidin Mitigates 3-NPA-Induced Huntington’s Disease Symptoms in Rats: A Comprehensive Analysis of Oxidative Stress, Mitochondrial Enzyme Complex Activity, Pro-Inflammatory Markers and Neurotransmitter Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

discovery and history of 3-Nitropropionic acid in research

3-Nitropropionic Acid (3-NPA): From Environmental Toxin to Bioenergetic Probe Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Neuroscientists, and Toxicology Specialists

Executive Summary: The Dual Nature of 3-NPA

3-Nitropropionic acid (3-NPA) represents a paradigmatic case of a natural toxin repurposed as a precision tool in bioenergetic research. Originally identified as the causative agent in livestock poisoning (Indigofera spp.) and human "moldy sugarcane" encephalopathy (Arthrinium spp.), 3-NPA is now the gold standard for modeling mitochondrial dysfunction in neurodegenerative research.

Its utility stems from its mechanism: it is a suicide inhibitor of Succinate Dehydrogenase (SDH, Complex II), creating a specific, irreversible blockade of the Krebs cycle. This guide provides a technical deep-dive into its history, mechanism, and standardized protocols for its application in modeling Huntington’s Disease (HD) and ischemic preconditioning.

Historical Trajectory: From Pasture to Pathology

The discovery of 3-NPA follows a trajectory from agricultural toxicology to human epidemiology and finally to molecular neuroscience.

| Era | Context | Key Discovery |

| 1920s | Agricultural Toxicology | First isolated from Indigofera (legumes). Identified as the agent causing "creeping indigo" toxicity in livestock. |

| 1970s | Biochemical Definition | Alston et al. characterize 3-NPA as a "suicide inhibitor" of SDH, proving it forms a covalent adduct with the enzyme's flavin center.[1] |

| 1972-1989 | Human Epidemiology | "Moldy Sugarcane Poisoning" in Northern China.[2][3] 884 cases reported with 88 fatalities.[3][4] Survivors exhibited delayed dystonia and symmetric putaminal necrosis. |

| 1990s | Neuroscience Model | Beal, Ludolph, and colleagues recognize the phenotypic overlap between 3-NPA toxicity and Huntington’s Disease, establishing the rodent model. |

The "Moldy Sugarcane" Connection: The epidemiological link was critical. Ingestion of sugarcane contaminated with Arthrinium fungi led to gastrointestinal distress followed by dystonia and coma. Autopsies revealed selective bilateral necrosis of the putamen—a hallmark of Huntington's Disease—suggesting that mitochondrial inhibition selectively targets striatal medium spiny neurons.

Molecular Mechanism: Suicide Inhibition of Complex II

3-NPA is an isoelectronic analog of succinate.[1] It does not merely compete for the active site; it chemically modifies it.

The Mechanism of Irreversible Blockade:

-

Entry: 3-NPA enters the mitochondrial matrix as a dianion.

-

Binding: It binds to the active site of Succinate Dehydrogenase (SDH).[5][6]

-

Catalysis: SDH attempts to dehydrogenate 3-NPA.

-

Adduct Formation: Instead of releasing a product, the reaction generates a reactive intermediate (3-nitroacrylate) that forms a stable covalent Michael adduct with the N-5 of the FAD (Flavin Adenine Dinucleotide) cofactor.

-

Result: The enzyme is permanently inactivated.

Visualization: The Bioenergetic Collapse

Caption: The cascade of 3-NPA toxicity. By mimicking succinate, 3-NPA covalently modifies the FAD cofactor of Complex II, halting the Krebs cycle and triggering energy failure and oxidative stress.

The Huntington's Disease (HD) Model

The 3-NPA model is preferred over excitotoxic models (e.g., Quinolinic acid) for studying the metabolic component of HD. It replicates the gradual neurodegeneration and the specific vulnerability of the striatum.[7]

Why the Striatum?

The striatum is highly metabolically active and relies heavily on oxidative phosphorylation. When SDH is inhibited:

-

Magnesium Block Removal: ATP depletion causes partial depolarization of the membrane.

-

NMDA Receptor Activation: The voltage-dependent Mg2+ block is removed from NMDA receptors.

-

Excitotoxicity: Even basal levels of glutamate become toxic (secondary excitotoxicity).

Experimental Workflow: Chronic vs. Acute Models

| Parameter | Acute Model | Chronic Model |

| Dose | 20–30 mg/kg (IP/SC) | 10–20 mg/kg/day (Osmotic Pump/IP) |

| Duration | 1–4 days | 2–4 weeks |

| Pathology | Rapid, necrotic lesions | Apoptotic-like, gradual degeneration |

| Application | Testing potent neuroprotectants | Mimicking disease progression |

Visualization: Validated HD Induction Protocol

Caption: Standardized workflow for 3-NPA induced neurodegeneration. pH adjustment is a critical safety step to prevent non-specific acidosis.

Technical Protocols

A. Preparation of 3-NPA Solution

-

Solvent: 0.1 M Phosphate Buffered Saline (PBS).

-

pH Adjustment: The acid form is highly acidic. It must be neutralized to pH 7.4 using NaOH. Failure to do so causes visceral pain and non-specific systemic toxicity in rodents.

-

Stability: Fresh preparation is recommended. If stored, keep at -20°C and protect from light.

B. SDH Histochemistry (Validation Assay)

To confirm the lesion, SDH activity must be visualized directly on brain slices.

-

Flash freeze brains (do not fix in formalin initially if enzymatic activity is required).

-

Section at 20–40 µm.

-

Incubate in reaction buffer:

-

Sodium Succinate (Substrate)

-

Nitro Blue Tetrazolium (NBT - Chromogen)

-

Phenazine Methosulfate (Electron carrier)

-

-

Result: Functional SDH turns the tissue dark blue (formazan precipitate). 3-NPA lesions appear pale/white (enzyme inactive).

Paradoxical Utility: Ischemic Preconditioning

Beyond toxicology, 3-NPA is used to induce "Chemical Preconditioning."

-

Concept: Sub-toxic doses (e.g., 20 mg/kg, 24h prior) induce a mild metabolic stress.

-

Response: This triggers the upregulation of endogenous antioxidant systems (SOD, Catalase) and opens mitochondrial K_ATP channels.

-

Outcome: The tissue becomes resistant to a subsequent, normally lethal ischemic event (stroke or heart attack).

References

-

Alston, T. A., et al. (1977). "3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase."[1][2] Proceedings of the National Academy of Sciences. Link

-

Liu, X., et al. (1992).[9] "Studies on the epidemiology and etiology of moldy sugarcane poisoning in China." Biomedical and Environmental Sciences. Link

-

Beal, M. F., et al. (1993). "Neurochemical and histologic characterization of striatal excitotoxic lesions produced by the mitochondrial toxin 3-nitropropionic acid." Journal of Neuroscience. Link

-

Brouillet, E., et al. (2005). "3-Nitropropionic acid: a mitochondrial toxin to uncover physiopathological mechanisms underlying striatal degeneration in Huntington's disease."[7] Journal of Neurochemistry. Link

-

Ludolph, A. C., et al. (1991).[9] "3-Nitropropionic acid—exogenous animal neurotoxin and possible human striatal toxin."[9] Canadian Journal of Neurological Sciences.[9] Link

-

Ockaili, R., et al. (2002). "Chemical preconditioning with 3-nitropropionic acid in hearts: role of mitochondrial K(ATP) channel." American Journal of Physiology-Heart and Circulatory Physiology. Link

Sources

- 1. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. FAO-WHO Global Forum of Food Safety Regulators [fao.org]

- 4. ous-research.no [ous-research.no]

- 5. researchgate.net [researchgate.net]

- 6. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. conductscience.com [conductscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: (-)-Mdo-npa – Chemical Structure, Properties, and Pharmacological Profile

[1]

Executive Summary

(-)-Mdo-npa ((-)-10,11-methylenedioxy-N-n-propylnoraporphine) represents a critical structural evolution in the aporphine class of dopamine agonists.[1] Developed to overcome the poor oral bioavailability and rapid hepatic clearance of its parent compounds—Apomorphine and N-propylnorapomorphine (NPA)—this compound utilizes a methylenedioxy bridge to mask the metabolically labile catechol moiety.

This guide provides a rigorous technical analysis of (-)-Mdo-npa, detailing its stereochemical architecture, prodrug mechanism, and receptor pharmacology.[1] It is designed for researchers requiring high-fidelity data for experimental design and drug development applications.[1]

Chemical Identity and Structural Analysis

Nomenclature and Classification

-

Common Name: (-)-Mdo-npa

-

IUPAC Name: (6aR)-10,11-methylenedioxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline[1]

-

Molecular Formula: C₂₀H₂₁NO₂[1]

-

Molecular Weight: 307.39 g/mol [1]

Structural Architecture

The core scaffold of (-)-Mdo-npa is the aporphine tetracyclic system.[1] Its pharmacological potency and pharmacokinetic superiority stem from two specific structural modifications to the noraporphine base:

-

N-Propyl Substitution (C6 Position): Replacing the methyl group of apomorphine with a propyl chain significantly enhances lipophilicity and affinity for D2-like dopamine receptors (D2, D3, D4).[1]

-

10,11-Methylenedioxy Bridge: This is the defining feature of Mdo-npa.[1] In standard aporphines (e.g., Apomorphine, NPA), positions 10 and 11 act as a catechol (1,2-dihydroxybenzene). This catechol is highly susceptible to rapid O-methylation by Catechol-O-Methyltransferase (COMT) and oxidation.[1] The methylenedioxy ring "masks" these hydroxyls, rendering the molecule resistant to first-pass metabolism and facilitating oral absorption.[1]

Stereochemistry

The biological activity is stereospecific.[1]

-

(-)-Enantiomer (R-configuration): Acts as a potent dopamine agonist (following bioactivation).[1]

-

(+)-Enantiomer (S-configuration): Exhibits antagonistic properties and is not used for agonistic therapeutic models.[1]

-

Critical Note: Researchers must ensure the use of the levorotatory (-) isomer for dopaminergic activation studies.[1]

Pharmacological Profile and Mechanism of Action[4]

The Prodrug Mechanism

Unlike NPA, which binds directly to dopamine receptors, (-)-Mdo-npa functions primarily as a prodrug .[1][3] The methylenedioxy moiety sterically and electronically prevents effective hydrogen bonding with the serine residues in the orthosteric binding pocket of the D2 receptor.

Bioactivation Pathway: Upon systemic administration, hepatic microsomal oxidases (cytochrome P450 isozymes) cleave the methylenedioxy bridge (O-dealkylation), liberating the active catechol, (-)-NPA.[1]

-

Evidence of Prodrug Status: The behavioral effects of Mdo-npa are blocked by SKF-525A (proadifen), a non-selective inhibitor of microsomal enzymes, confirming that metabolic conversion is required for efficacy.[1]

Receptor Affinity (Active Metabolite: NPA)

Once converted to (-)-NPA, the compound exhibits high affinity and selectivity for the D2-like receptor family.[1]

| Receptor Subtype | Affinity ( | Functional Activity |

| Dopamine D₂ (High) | 0.07 – 0.4 nM | Full Agonist |

| Dopamine D₂ (Low) | 20 – 200 nM | Full Agonist |

| Dopamine D₃ | ~0.3 nM | Full Agonist |

| Dopamine D₁ | > 1,000 nM | Negligible |

Key Insight: The active metabolite, NPA, is often used as a radioligand (e.g., [¹¹C]NPA) specifically to image the high-affinity state of D2 receptors, a property inherited by the Mdo-npa workflow in vivo.

Signaling Pathway Visualization

The following diagram illustrates the metabolic activation of Mdo-npa and the subsequent G-protein coupled signaling cascade initiated by its active metabolite.

Caption: Figure 1.[1] Metabolic activation of (-)-Mdo-npa to (-)-NPA and subsequent D2-mediated Gi signaling cascade.[1]

Physicochemical Properties & Stability[1][2]

Solubility Profile

-

Free Base: Highly lipophilic.[1] Soluble in organic solvents (DMSO, Ethanol, Chloroform). Poorly soluble in water.[1]

-

Hydrochloride Salt: Soluble in water (up to ~10 mg/mL) but requires specific pH handling to prevent oxidation of the released catechol if hydrolysis occurs over time.

Stability Considerations

While the methylenedioxy group provides protection against metabolic methylation, the aporphine skeleton itself is sensitive to oxidation, particularly in solution.

-

Light Sensitivity: High.[1] Solutions should be prepared in amber glass or low-actinic vessels.[1]

-

Oxidation: Solutions may turn green/blue upon oxidation (formation of ortho-quinones).[1]

-

Stabilizers: For long-term storage of stock solutions, the addition of an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) is recommended.

Experimental Protocols

Preparation of Stock Solution (In Vivo Injection)

Objective: Prepare a 1 mg/mL solution of (-)-Mdo-npa HCl for subcutaneous (s.c.) or intraperitoneal (i.p.) administration.

Reagents:

Protocol:

-

Weighing: Accurately weigh 10 mg of (-)-Mdo-npa HCl.

-

Antioxidant Prep: Prepare a 0.1% ascorbic acid solution in sterile saline. Note: This prevents auto-oxidation of the aporphine core.[1]

-

Dissolution: Add 10 mL of the ascorbic acid/saline vehicle to the powder.

-

Sonication: Sonicate for 5–10 minutes at room temperature until fully dissolved.

-

Filtration: Filter through a 0.22 µm PES syringe filter for sterilization.

-

Storage: Use immediately or store at -20°C protected from light. Discard if solution changes color.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Verify the conversion of Mdo-npa to NPA using liver microsomes.

Workflow:

-

Incubation: Incubate 1 µM (-)-Mdo-npa with rat liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the transition for NPA (m/z 296 → product ions) vs Mdo-npa (m/z 308 → product ions).

Synthesis Overview (Semi-Synthetic Route)

For researchers interested in the chemical origin, (-)-Mdo-npa is typically synthesized via the derivatization of (-)-NPA.[1]

-

Precursor: (-)-N-propylnorapomorphine (NPA).[1][3][5][6][7][8]

-

Reagent: Dichloromethane (

) or Dibromomethane ( -

Conditions: Reaction in a polar aprotic solvent (DMF or DMSO) with a base (Cesium Carbonate,

) at elevated temperatures (80–100°C). -

Purification: The lipophilic product is extracted and purified via silica gel chromatography to remove unreacted catechol.[1]

References

-

MDO-NPA - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

-

(-)-N-[11C]Propyl-norapomorphine . Molecular Imaging and Contrast Agent Database (MICAD). NCBI Bookshelf.[1] Available at: [Link]

-

10,11-methylenedioxy-N-n-propylnoraporphine, an orally effective long-acting agent . PubMed.[1][7] Available at: [Link]

-

Affinities and intrinsic activities of dopamine receptor agonists . PubMed.[1][7] Available at: [Link]

Sources

- 1. MDO-NPA - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue levels of N-n-propylnorapomorphine after treatment with (-)10,11-methylenedioxy-N-n-propylnoraporphine, an orally long-acting prodrug active at central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Behavioral effects of (-)10,11-methylenedioxy-N-n-propylnoraporphine, an orally effective long-acting agent active at central dopamine receptors, and analogous aporphines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Neurotoxic Pathways Induced by 3-Nitropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Nitropropionic Acid as a Potent Tool in Neurodegeneration Research

3-Nitropropionic acid (3-NPA) is a potent mycotoxin, naturally produced by various fungi and plants, that has become an invaluable tool in the field of neuroscience for modeling neurodegenerative diseases, particularly Huntington's disease (HD).[1][2] Accidental ingestion by humans, often through contaminated sugarcane, leads to severe neurotoxicity characterized by selective degeneration of the basal ganglia, resulting in debilitating motor dysfunctions such as dystonia and chorea.[1][2] This selective vulnerability of the striatum, despite systemic exposure, mirrors the neuropathological hallmarks of HD, making 3-NPA a widely used chemical model to investigate the underlying mechanisms of neuronal death and to screen potential neuroprotective therapies.[1][3][4]

This guide provides a comprehensive overview of the core neurotoxic pathways initiated by 3-NPA, delving into the molecular mechanisms, experimental models, and key methodologies used to study its effects. Our focus will be on the intricate interplay between mitochondrial dysfunction, excitotoxicity, and oxidative stress—the "lethal triplet" that drives 3-NPA-induced neurodegeneration.[2]

The Primary Insult: Irreversible Inhibition of Succinate Dehydrogenase

The primary molecular target of 3-NPA is succinate dehydrogenase (SDH), a critical enzyme that functions in both the Krebs cycle and the mitochondrial electron transport chain (ETC) as Complex II.[1][5][6] 3-NPA acts as a suicide inhibitor, covalently binding to the enzyme and rendering it irreversibly inactive.[1] This singular event triggers a cascade of catastrophic cellular consequences.

The inhibition of SDH has two immediate and profound effects on cellular bioenergetics:

-

Disruption of the Krebs Cycle: The conversion of succinate to fumarate is blocked, leading to an accumulation of succinate and a halt in the Krebs cycle. This severely curtails the production of reducing equivalents (NADH and FADH2) necessary for ATP synthesis.

-

Impairment of the Electron Transport Chain: As Complex II, SDH is directly involved in transferring electrons from succinate to the ETC. Its inhibition disrupts the flow of electrons, leading to a significant reduction in mitochondrial respiration and a drastic depletion of cellular ATP levels.[4][7]

This profound energy failure is the foundational event in 3-NPA-induced neurotoxicity, sensitizing neurons to subsequent damaging processes.[2]

The Lethal Triplet: A Trifecta of Neurotoxic Mechanisms

The initial bioenergetic collapse precipitated by SDH inhibition unleashes a trio of interconnected and mutually amplifying neurotoxic pathways: excitotoxicity, oxidative stress, and apoptosis.

Secondary Excitotoxicity: A Glutamate-Driven Vicious Cycle

The depletion of ATP compromises the function of ion pumps, particularly the Na+/K+-ATPase, leading to partial membrane depolarization. This depolarization relieves the voltage-dependent magnesium (Mg2+) block on the N-methyl-D-aspartate (NMDA) receptor, making neurons hypersensitive to ambient levels of glutamate.[8] This results in excessive calcium (Ca2+) influx through the NMDA receptor channels, a phenomenon known as secondary excitotoxicity.[7][8]

This uncontrolled rise in intracellular Ca2+ activates a host of downstream catabolic enzymes, including:

-

Calpains and Cathepsins: These proteases degrade cellular proteins, including cytoskeletal components and key signaling molecules.[7]

-

Nitric Oxide Synthase (NOS): The activation of neuronal NOS (nNOS) leads to the production of nitric oxide (NO).[8]

Oxidative and Nitrosative Stress: The Free Radical Assault

The impaired electron transport chain, coupled with excitotoxicity, leads to a massive increase in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9][10][11]

-

Mitochondrial ROS Production: The dysfunctional ETC becomes "leaky," resulting in the premature transfer of electrons to molecular oxygen and the generation of superoxide radicals (O2•−).[10]

-

Excitotoxicity-Driven ROS/RNS Production: The Ca2+ influx via NMDA receptors stimulates the production of ROS and RNS. The reaction of superoxide with nitric oxide forms the highly damaging peroxynitrite (ONOO−).[8]

This surge in oxidative and nitrosative stress overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA, further compromising cellular function and integrity.[8][12]

Apoptotic and Necrotic Cell Death Pathways

The culmination of energy failure, excitotoxicity, and oxidative stress triggers programmed cell death pathways. Depending on the severity and duration of the insult, neurons may undergo either apoptosis or necrosis.[8]

-

Mitochondrial-Mediated Apoptosis: Mitochondrial damage can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[13]

-

Necrosis: In cases of severe ATP depletion and massive ionic dysregulation, cells may undergo necrotic death, characterized by cell swelling and lysis.[8]

The intricate interplay of these three pathways creates a self-amplifying cycle of neurodegeneration, ultimately leading to the selective neuronal loss observed in 3-NPA toxicity and Huntington's disease.

Caption: Core neurotoxic pathways induced by 3-NPA.

Experimental Models and Methodologies

The study of 3-NPA-induced neurotoxicity relies on a variety of in vivo and in vitro models, each offering unique advantages for dissecting the complex pathogenic cascade.

In Vivo Models

Systemic administration of 3-NPA to rodents (rats and mice) is the most common in vivo model.[14] The route of administration, dose, and duration of treatment can be varied to produce acute, sub-chronic, or chronic models that mimic different stages of Huntington's disease.[8]

| Parameter | Acute Model | Chronic Model | Rationale |

| Dose | High (e.g., 20 mg/kg)[8] | Low (e.g., 10 mg/kg)[8] | High doses induce rapid and severe lesions, while low doses produce a more progressive neurodegeneration. |

| Duration | Short (e.g., 1-4 days) | Long (e.g., weeks to months) | Chronic administration better recapitulates the slow, progressive nature of HD. |

| Behavioral Phenotype | Hypokinesia, dystonia | Hyperkinesia (early), followed by hypokinesia (late)[8] | Mimics the biphasic motor symptoms of HD. |

| Neuropathology | Widespread striatal lesions[8] | More selective striatal atrophy | Chronic models can produce more refined and specific neuropathological changes. |

Key Experimental Readouts in In Vivo Models:

-

Behavioral Assessments: Motor coordination (rotarod, beam walking), locomotor activity, and cognitive function (Morris water maze).[3]

-

Histopathology: Staining for neuronal loss (e.g., Nissl staining) and gliosis in the striatum.

-

Biochemical Assays: Measurement of oxidative stress markers (lipid peroxidation, protein carbonylation), antioxidant enzyme activity, and ATP levels in brain tissue homogenates.[12]

-

Mitochondrial Function: Assessment of mitochondrial respiration and enzyme complex activities in isolated brain mitochondria.

In Vitro Models

Primary neuronal cultures, organotypic slice cultures, and neuronal cell lines are valuable in vitro tools for mechanistic studies of 3-NPA neurotoxicity.[15]

Experimental Protocol: Assessment of 3-NPA-Induced Cytotoxicity in Primary Cortical Neurons

This protocol provides a framework for evaluating the neurotoxic effects of 3-NPA and the efficacy of potential neuroprotective compounds in a primary neuronal culture system.

-

Cell Culture:

-

Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

-

Plate neurons on poly-D-lysine-coated plates at a suitable density.

-

Maintain cultures in a humidified incubator at 37°C and 5% CO2.

-

-

Treatment:

-

After 7-10 days in vitro, treat neuronal cultures with varying concentrations of 3-NPA (e.g., 1-10 mM) for different durations (e.g., 6-24 hours).

-

For neuroprotective studies, pre-incubate cells with the test compound for a specified time before adding 3-NPA.

-

-

Cytotoxicity Assays:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and cell lysis.

-

MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

-

Live/Dead Staining: Use fluorescent dyes like calcein-AM (live cells) and ethidium homodimer-1 (dead cells) to visualize and quantify cell viability.

-

-

Mechanistic Assays:

-

ROS Measurement: Use fluorescent probes like DCFDA or MitoSOX Red to measure intracellular and mitochondrial ROS production, respectively.

-

Mitochondrial Membrane Potential (ΔΨm) Assessment: Employ potentiometric dyes like TMRM or JC-1 to assess changes in ΔΨm.

-

Caspase-3 Activity Assay: Measure the activity of caspase-3 using a fluorometric or colorimetric substrate to quantify apoptosis.

-

Immunocytochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 4-HNE), and neuronal integrity (e.g., MAP2).

-

Caption: Experimental workflow for in vitro 3-NPA neurotoxicity studies.

Conclusion and Future Directions

3-NPA-induced neurotoxicity provides a robust and clinically relevant model for studying the complex interplay of mitochondrial dysfunction, excitotoxicity, and oxidative stress in neurodegeneration. A thorough understanding of these core pathways is essential for the development of effective therapeutic strategies for Huntington's disease and other related neurological disorders.

Future research should focus on:

-

Identifying novel therapeutic targets within the 3-NPA-induced neurotoxic cascade.

-

Developing more refined animal models that better recapitulate the chronic and progressive nature of human neurodegenerative diseases.

-

Utilizing high-throughput screening platforms to identify and validate new neuroprotective compounds.

-

Investigating the role of neuroinflammation and glial cells in modulating 3-NPA-induced neurotoxicity.[4][13]

By continuing to unravel the intricate molecular mechanisms underlying 3-NPA's neurotoxic effects, we can gain valuable insights into the fundamental processes of neuronal death and pave the way for the development of novel therapies to combat these devastating diseases.

References

- Brouillet, E., et al. (1999). 3-Nitropropionic acid, a mitochondrial toxin, as a tool to study the mechanisms involved in Huntington's disease. Journal of Bioenergetics and Biomembranes, 31(5), 457-466.

- Calabresi, P., et al. (2000). A critical role for the nitric oxide/cGMP pathway in 3-nitropropionic acid-induced striatal excitotoxicity. Journal of Neuroscience, 20(1), 19-26.

- Kim, G. W., et al. (2001). 3-Nitropropionic acid induces oxidative stress and activates p38 mitogen-activated protein kinase in human neuroblastoma cells. Journal of Neuroscience Research, 64(5), 521-530.

- Kumar, P., & Kumar, A. (2009). Protective effect of antioxidants on 3-nitropropionic acid induced oxidative stress and cognitive impairment. Annals of Neurosciences, 16(3), 107-112.

- Li, M., et al. (1999). A pivotal role for caspase-3 in 3-nitropropionic acid-induced apoptosis in striatal neurons. Journal of Neurochemistry, 72(1), 172-179.

- Nassr, M. A., et al. (2016). 3-Nitropropionic acid induces ovarian oxidative stress and impairs follicle in mouse. PLoS One, 11(2), e0148455.

- Pang, Z., & Geddes, J. W. (1997). Mechanisms of cell death induced by the mitochondrial toxin 3-nitropropionic acid: acute excitotoxic necrosis and delayed apoptosis. Journal of Neuroscience, 17(9), 3064-3073.

- Ruan, Y., et al. (2018). Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway.

- Schulz, J. B., et al. (1996). The role of oxidative stress and excitotoxicity in the pathogenesis of Huntington's disease. Annals of Neurology, 39(3), 285-295.

- Tadi, S. K., et al. (2016). Characterization of age-dependent changes in the striatum: Response to the mitochondrial toxin 3-nitropropionic acid. Mechanisms of Ageing and Development, 156, 1-13.

- Tunstall, M. J., & Potts, J. F. (2005). The 3-nitropropionic acid animal model of Huntington's disease. Current Protocols in Neuroscience, Chapter 9, Unit 9.17.

- Varma, R. K., et al. (2024).

-

Wikipedia. (2023). 3-Nitropropionic acid. Retrieved from [Link]

- Yadav, S., et al. (2023). An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development. Neurochemical Research, 48(4), 987-1006.

- Zafra, F., et al. (2013).

- Alexi, T., et al. (1998).

- Binienda, Z. K., et al. (2000). 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. Neuroscience Letters, 280(2), 129-132.

- Asare, N., et al. (2009). 3-nitrofluoranthene (3-NF)-induced Apoptosis and Programmed Necrosis. Autophagy, 5(5), 751-752.

- Cui, H., et al. (2012). Oxidative stress, mitochondrial dysfunction, and aging. Journal of Signal Transduction, 2012, 646354.

- Kumar, A., et al. (2010). Chrysin Exerts Neuroprotective Effects Against 3-Nitropropionic Acid Induced Behavioral despair-Mitochondrial Dysfunction and Striatal Apoptosis via Upregulating Bcl-2 Gene and Downregulating Bax-Bad Genes in Male Wistar Rats. Basic & Clinical Pharmacology & Toxicology, 107(1), 587-596.

-

OECD. (2021). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

- Titov, V. Y., et al. (2016). Oxidative stress induced in rat brain by a combination of 3-nitropropionic acid and global ischemia. Neurochemical Journal, 10(4), 302-308.

- Brouillet, E., et al. (1998). The 3-nitropropionic acid model of Huntington's disease. Neuroscience and Biobehavioral Reviews, 22(5), 647-658.

Sources

- 1. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effect of Antioxidants on 3-Nitropropionic Acid Induced Oxidative Stress and Cognitive Impairment | Kumar | Annals of Neurosciences [annalsofneurosciences.org]

- 10. 3-Nitropropionic Acid Induces Ovarian Oxidative Stress and Impairs Follicle in Mouse | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Barbigerone attenuates 3-nitropropionic acid-induced Huntington’s disease-like neuropathology in rats via antioxidant, anti-inflammatory, and neuroprotective mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

Technical Guide: Succinate Dehydrogenase Inhibition by 3-Nitropropionic Acid (3-NPA)

[1][2][3]

Executive Summary

This technical guide details the mechanistic action, experimental application, and validation protocols for 3-Nitropropionic acid (3-NPA) as a tool for modeling mitochondrial dysfunction. 3-NPA is a suicide inhibitor of Succinate Dehydrogenase (SDH, Complex II), widely used to induce specific striatal neurodegeneration mimicking Huntington’s Disease (HD).[1][2][3] This document provides researchers with the kinetic rationale for inhibition, precise preparation workflows to prevent experimental variability, and self-validating assay protocols.

Part 1: Mechanistic Foundations

Chemical Basis of Inhibition

3-NPA is an isoelectronic analogue of succinate. Its toxicity relies on "suicide inhibition," a mechanism where the enzyme chemically modifies the inhibitor to create a reactive species that permanently inactivates the enzyme.

-

Substrate Mimicry: 3-NPA enters the active site of SDH due to its structural similarity to succinate (the natural substrate).

-

Catalytic Conversion: SDH attempts to oxidize 3-NPA. This oxidation event converts 3-NPA into 3-nitroacrylate , a highly reactive Michael acceptor.

-

Irreversible Adduct Formation: The generated 3-nitroacrylate rapidly forms a stable covalent thioether or amine adduct with a conserved active site residue, specifically Arg297 (in the flavoprotein subunit A). This permanently blocks the catalytic pocket, preventing further succinate oxidation and electron transfer to the ubiquinone pool.

The Pathophysiological Cascade

The inhibition of SDH triggers a catastrophic metabolic failure, particularly in tissues with high oxidative phosphorylation demands like the striatum.

-

ATP Depletion: Blockade of Complex II halts the Krebs cycle and disrupts the electron transport chain (ETC), leading to a rapid drop in ATP.

-

Membrane Depolarization: Failure of Na+/K+ ATPases causes loss of membrane potential.

-

Secondary Excitotoxicity: Depolarized neurons release glutamate and fail to reuptake it. This removes the Mg2+ block from NMDA receptors, allowing massive Ca2+ influx.[4]

-

ROS Generation: Although Complex II is blocked, electron leakage from upstream complexes (I and III) generates Superoxide anions (

), exacerbating oxidative stress.

Visualization: Mechanism of Action

The following diagram illustrates the molecular pathway from 3-NPA entry to irreversible enzyme inactivation.

Figure 1: Kinetic pathway of 3-NPA suicide inhibition acting on Succinate Dehydrogenase.

Part 2: Experimental Protocols

Reagent Preparation (Critical)

3-NPA is pH-sensitive. Improper pH adjustment is the leading cause of experimental variability (e.g., lack of lesioning or excessive mortality).

Protocol: Preparation of 20 mg/mL Stock Solution

-

Weighing: Weigh the required amount of 3-NPA powder (Sigma-Aldrich or equivalent).

-

Dissolution: Dissolve in 0.9% Saline or PBS. The solution will initially be acidic.

-

pH Adjustment (The "Titration Step"):

-

Place the beaker on a magnetic stirrer.

-

Insert a calibrated pH probe.

-

Slowly add 1N NaOH dropwise.

-

Target pH: 7.4 exactly.

-

Warning: If pH exceeds 7.4 significantly, the compound may degrade. If it remains too acidic, it causes local tissue necrosis and systemic acidosis upon injection.

-

-

Filtration: Filter sterilize using a 0.22 µm syringe filter.

-

Storage: Use fresh or store aliquots at -20°C for max 1 week. Avoid repeated freeze-thaw cycles.

In Vivo Dosing Regimens

The choice of regimen dictates the phenotype: acute models mimic stroke-like metabolic collapse, while chronic models mimic neurodegenerative progression.

| Model Type | Dosing Regimen | Route | Target Phenotype | Mortality Risk |

| Acute (Rapid) | 20–30 mg/kg (Single or Double dose) | IP | Severe striatal necrosis, seizures, rapid motor deficits. | High (>50%) |

| Sub-Acute | 20 mg/kg (Every 12h for 4-5 days) | IP | Consistent bilateral striatal lesions, dyskinesia. | Moderate |

| Chronic (Slow) | 10–15 mg/kg/day (28 days) | Osmotic Pump / SC | Gradual metabolic defect, selective neuronal loss, cognitive deficits. | Low |

Visualization: Pathophysiological Cascade

This workflow demonstrates how SDH inhibition translates to the observed biological endpoints.

Figure 2: The cascade from metabolic inhibition to specific striatal neurodegeneration.

Part 3: Validation Assays

SDH Histochemistry (NBT Assay)

To confirm that the lesions are indeed caused by SDH inhibition, you must validate enzyme activity directly on tissue sections.

Principle: Succinate is oxidized by SDH, releasing electrons.[1] These electrons reduce Nitro Blue Tetrazolium (NBT) to a dark blue, insoluble formazan precipitate. Areas of inhibition (lesions) appear pale/white.

Protocol:

-

Tissue Prep: Flash freeze brains in isopentane (-40°C). Cut 20 µm coronal sections. Do not fix prior to assay (fixation kills enzyme activity).

-

Incubation Solution:

-

0.2 M Phosphate Buffer (pH 7.6)

-

0.2 M Sodium Succinate (Substrate)

-

1.5 mM Nitro Blue Tetrazolium (NBT)

-

-

Reaction: Incubate sections at 37°C for 20–40 minutes in the dark.

-

Differentiation: Wash in cold saline. Fix in 4% Paraformaldehyde for 10 mins to preserve structure after staining.

-

Result: Healthy tissue = Dark Blue. 3-NPA Lesion = Pale/Colorless.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Mortality | pH < 7.0 or Dose too high | Re-adjust stock pH to 7.4; verify animal weight. |

| No Lesions | pH > 7.6 or Old Reagent | 3-NPA degrades in alkaline conditions. Prepare fresh. |

| Systemic Toxicity | IP Injection error | Avoid gut puncture; consider SC or Osmotic pumps. |

| Variable Lesion Size | Strain difference | Rats (Lewis/Sprague-Dawley) are more sensitive than mice (C57BL/6). |

References

-

Inactivation of Succinate Dehydrogenase by 3-Nitropropionate. Source: Journal of Biological Chemistry (1979).[4] Note: Establishes the suicide inhibition mechanism and covalent adduct formation.

-

3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease. Source: MDPI (Int. J. Mol. Sci. 2017). Note: Comprehensive review of in vivo dosing regimens and phenotypes.

-

3-Nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells. Source: Toxicology and Applied Pharmacology (1995). Note: Defines in vitro kinetics and antagonism by L-carnitine.

-

Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. Source: American Journal of Pathology (2011). Note: Highlights species-specific sensitivity and tissue specificity.

-

Structure of Mitochondrial Respiratory Complex II with 3-Nitropropionic Acid. Source: PNAS (2005). Note: Structural biology confirmation of the Arg297 adduct.

Sources

- 1. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 3. conductscience.com [conductscience.com]

- 4. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Studies on 3-NPA Effects on Neuronal Cells

Executive Summary

3-Nitropropionic acid (3-NPA) is a suicide inhibitor of Succinate Dehydrogenase (SDH/Complex II) widely used to model the metabolic collapse and selective striatal degeneration observed in Huntington’s Disease (HD).[1][2][3][4][5] Unlike broad-spectrum neurotoxins, 3-NPA creates a specific "metabolic cliff" where ATP depletion precedes irreversible mitochondrial fragmentation and cell death.

This guide provides a rigorous technical framework for establishing a 3-NPA neurotoxicity model. It moves beyond basic viability assays to focus on the temporal dynamics of mitochondrial dysfunction—the primary driver of pathology in this model.

Part 1: Mechanistic Architecture

To design valid experiments, one must understand the causality of 3-NPA toxicity. It is not a simple necrotic agent; it triggers a cascade of bioenergetic failure that recruits excitotoxic pathways.

The "Biphasic" Toxicity Model

Recent high-resolution imaging studies indicate that 3-NPA toxicity occurs in two distinct phases:

-

The Metabolic Lag (Phase I): Immediate inhibition of Complex II leads to a rapid drop in ATP and a mild, initial rise in Reactive Oxygen Species (ROS). Crucially, mitochondrial morphology remains tubular during this phase.

-

The Catastrophic Collapse (Phase II): A secondary, massive ROS spike occurs, often driven by NMDA receptor activation (secondary excitotoxicity).[6][7] This correlates with the transition of mitochondria from filamentous to punctate (fragmented) structures, leading to cell death.[6]

Visualization: The 3-NPA Signaling Cascade

The following diagram illustrates the critical pathway from Complex II inhibition to neuronal death.

Caption: Figure 1.[5][6] The 3-NPA toxicity cascade.[1][3][6][8][9] Note the critical transition from metabolic stress (yellow) to excitotoxic collapse (blue) and irreversible damage (black).

Part 2: Experimental Design & Model Selection

Choosing the correct cell model is the single most significant variable in 3-NPA studies. Undifferentiated cell lines often rely on glycolysis (the Warburg effect) and are artificially resistant to mitochondrial toxins.

Table 1: Neuronal Model Comparison for 3-NPA Studies

| Feature | SH-SY5Y (Undifferentiated) | SH-SY5Y (Retinoic Acid Diff.)[10] | PC12 (NGF Diff.) | Primary Cortical/Striatal Neurons |

| Metabolic Profile | Glycolytic (Resistant) | Oxidative (Sensitive) | Oxidative (Sensitive) | Highly Oxidative (Native) |

| 3-NPA Sensitivity | Low (Req. >5-10 mM) | High (Req. 1-5 mM) | Moderate | Very High (Req. 0.1-2 mM) |

| NMDA Receptors | Low/Absent | Moderate Expression | Low | High Expression |

| Suitability | Not Recommended | Recommended for screening | Acceptable | Gold Standard for mechanism |

Senior Scientist Recommendation: Do not use undifferentiated SH-SY5Y cells for 3-NPA studies. They lack the excitotoxic machinery and metabolic reliance on oxidative phosphorylation required to mimic the in vivo pathology. Use Retinoic Acid (RA) differentiated SH-SY5Y or Primary Neurons .

Part 3: Core Experimental Protocols

Protocol A: Establishing the "Metabolic Cliff" (Dose-Finding)

Objective: Determine the concentration required to inhibit mitochondrial function without causing immediate necrotic lysis.

Materials:

-

3-NPA (Sigma-Aldrich), prepared fresh in PBS (pH adjusted to 7.4). Note: 3-NPA is pH sensitive; acidic solutions degrade rapidly.

-

MTT or WST-1 Reagent (Metabolic activity proxy).

-

LDH Assay Kit (Membrane integrity proxy).

Workflow:

-

Seeding: Plate cells in 96-well plates (1x10^4 cells/well). Differentiate for 5-7 days (SH-SY5Y with 10 µM RA; PC12 with 50 ng/mL NGF).

-

Treatment: Apply 3-NPA in a log-scale dilution series: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mM.

-

Timepoints: 12h, 24h, 48h.

-

Dual Assay:

-

Supernatant: Collect for LDH release (Necrosis marker).

-

Cell Layer: Incubate with MTT/WST-1 (Mitochondrial marker).

-

Success Criteria:

-

Select a dose where MTT reduction decreases by ~40-50% while LDH release remains low (<15%) . This window represents "metabolic stress" rather than instant death, which is the target for neuroprotective drug screening.

Protocol B: Monitoring Mitochondrial Dynamics (The Mechanistic Assay)

Objective: Visualize the transition from tubular to fragmented mitochondria, the hallmark of 3-NPA toxicity.

Materials:

-

Confocal Microscope or High-Content Imager.

-

Mitochondrial Dye: TMRE (Membrane Potential) or MitoTracker Deep Red (Morphology).

-

ROS Indicator: MitoSOX Red (Superoxide) or CellROX Green.

Step-by-Step:

-

Preparation: Seed cells on glass-bottom confocal dishes.

-

Staining: Pre-load cells with MitoTracker Deep Red (100 nM) for 30 min. Wash x2.

-

Induction: Add established IC50 dose of 3-NPA (e.g., 2 mM).

-

Live Imaging:

-

Phase I (0-2 hours): Monitor for loss of TMRE signal (depolarization). Morphology should remain tubular.

-

Phase II (3-6 hours): Monitor for "mitochondrial fission" (fragmentation into dots) and ROS spike.

-

-

Quantification: Use ImageJ/Fiji with the "Mitochondrial Network Analysis" (MiNA) toolset to quantify "mean branch length."

Experimental Workflow Visualization

Caption: Figure 2.[6] Temporal workflow for 3-NPA characterization. Note that ATP assays must be performed early (1-3h), while viability assays are endpoint measurements (24h).

Part 4: Data Interpretation & Troubleshooting

Distinguishing Apoptosis vs. Necrosis

3-NPA can induce both, depending on the energy reserves remaining in the cell.

-

Apoptosis (Caspase-dependent): Occurs if sufficient ATP remains to drive the apoptotic machinery. Marker: Cleaved Caspase-3.

-

Necrosis/Necroptosis: Occurs if ATP is totally depleted, preventing organized apoptosis. Marker: High LDH, HMGB1 release.

Self-Validating Check: If you see high LDH release at 6 hours, your 3-NPA dose is too high (acute necrosis). You are likely causing membrane lysis rather than metabolic neurodegeneration. Lower the dose to shift the curve toward apoptosis/delayed degeneration.

Common Pitfalls

-

pH Drift: 3-NPA is acidic. If your media turns yellow immediately upon addition, the acidity is killing the cells, not the mitochondrial inhibition. Always buffer the stock solution.

-

Serum Interference: High serum (FBS) can contain antioxidants that scavenge ROS, masking the Phase II spike. Consider reducing serum to 1-2% during the 3-NPA exposure window.

References

-

Tullio, F. et al. (2024). Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway. Cell Death & Differentiation.[12] Link

-

Bansal, P. et al. (2023).[4][5] An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington’s Disease Model. Neurochemical Research. Link

-

GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad Statistics Guide. Link

-

Xicoy, H. et al. (2017). The SH-SY5Y cell line in Parkinson’s disease research: a systematic review. Molecular Neurodegeneration. Link

-

Cimini, A. et al. (2021). Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy. Scientific Reports. Link

Sources

- 1. Characterization of age-dependent changes in the striatum: Response to the mitochondrial toxin 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Nitropropionic acid induces apoptosis in cultured striatal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Nitropropionic acid induces histological and behavioral alterations in adult zebrafish: role of antioxidants on behavioral dysfunction | bioRxiv [biorxiv.org]

- 10. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Natural Sources, Biosynthesis, and Synthesis of 3-Nitropropionic Acid (3-NPA)

Executive Summary

3-Nitropropionic acid (3-NPA; CAS: 504-88-1) is a naturally occurring nitro-aliphatic neurotoxin found in various fungal and plant species.[1][2][3][4] It serves as a critical suicide inhibitor of succinate dehydrogenase (SDH, Complex II) in the mitochondrial electron transport chain. Because its neurotoxic effects preferentially target the striatum, 3-NPA is extensively used to induce animal models of Huntington’s disease (HD). This guide details the biological origins, the enzymatic machinery of its biosynthesis, and the chemical protocols required for its laboratory synthesis and isolation.

Natural Occurrence & Ecology

3-NPA is not ubiquitous but appears in distinct ecological niches, primarily as a defense metabolite against herbivores.

Fungal Sources

Fungi are the primary producers of free 3-NPA, often leading to food safety crises (e.g., moldy sugarcane poisoning).[3][4][5]

| Genus | Species | Notes |

| Arthrinium | A. sacchari, A. phaeospermum | Major cause of "moldy sugarcane poisoning" (dystonia).[6] |

| Aspergillus | A. flavus, A. oryzae | A. oryzae (koji mold) contains the gene cluster but production is often silent in industrial strains. |

| Penicillium | P. atrovenetum | High-yield producer in liquid culture. |

Plant Sources

In plants, 3-NPA often exists as glucose esters (e.g., karakin, hiptagin) which hydrolyze in the gut to release the free toxin.

| Family | Genus | Species | Form |

| Fabaceae | Indigofera | I. endecaphylla (Creeping Indigo) | Contains 3-NPA glucose esters; toxic to livestock. |

| Fabaceae | Astragalus | A. falcatus, A. canadensis | Known as "locoweeds"; contain nitro-toxins including 3-NPA and miserotoxin. |

| Fabaceae | Coronilla | C. viminalis | Accumulates 3-NPA in leaves.[7] |

Biosynthetic Pathways

For decades, the biosynthesis of 3-NPA was obscure. However, a breakthrough in 2024 by Tang et al. elucidated the pathway in Aspergillus oryzae, revealing a compact gene cluster responsible for the direct nitration of a primary metabolite.

The Aspergillus Pathway (Npa Cluster)

The pathway diverges from the citric acid cycle, utilizing L-aspartate as the nitrogen and carbon scaffold.

-

Oxidation (NpaA): The enzyme NpaA (an amine oxidase) catalyzes the oxidation of the amino group of L-aspartate to a nitro group, forming (S)-nitrosuccinate.[2]

-

Decarboxylation (NpaB): The enzyme NpaB facilitates the decarboxylation of (S)-nitrosuccinate to yield 3-nitropropionic acid.

Biosynthesis Diagram

The following diagram illustrates the enzymatic transformation from primary metabolism to the toxin.

Figure 1: The biosynthetic pathway of 3-NPA in Aspergillus oryzae via the Npa gene cluster.

Chemical Synthesis Strategies

While isolation from natural sources is possible, chemical synthesis ensures the high purity required for reproducible neurotoxicity models. Two primary strategies are recommended based on available reagents and safety constraints.

Strategy A: The Modified Victor Meyer Reaction (Recommended)

This method avoids the use of beta-propiolactone (a potent carcinogen) and utilizes the "silver nitrite effect" to favor nitro-alkane formation over nitrite esters.

-

Precursors: 3-Iodopropionic acid, Silver Nitrite (

). -

Mechanism: Nucleophilic substitution (

) where the soft acid character of silver directs the nitrogen lone pair of the nitrite ion to attack the carbon.

Protocol:

-

Preparation: Dissolve 3-iodopropionic acid (1 eq) in dry diethyl ether or benzene (maintain anhydrous conditions to prevent hydrolysis).

-

Addition: Add Silver Nitrite (1.2 eq) slowly at

in the dark (silver salts are photosensitive). -

Reaction: Allow to warm to room temperature and stir for 18-24 hours. The solution will precipitate yellow AgI.

-

Workup: Filter off the AgI precipitate. Extract the filtrate with dilute sodium bicarbonate (

) to pull the acid into the aqueous phase (separating it from any nitrite ester byproducts). -

Isolation: Acidify the aqueous layer to pH 2 with dilute HCl and extract with ethyl acetate. Dry over

and recrystallize from chloroform/ether.

Strategy B: Oxidation of 3-Nitropropanol

If 3-nitropropanol is available (or synthesized via nitration of acrolein), oxidation provides a clean route to the acid.

-

Precursors: Acrolein

3-Nitropropanal -

Reagents: Sodium nitrite/Acetic acid (for nitration), Jones Reagent (

) for oxidation.

Protocol Summary:

-

Nitration: React acrolein with sodium nitrite and acetic acid to yield 3-nitropropanal.

-

Oxidation: Treat 3-nitropropanal with Jones reagent at

. -

Purification: Silica gel chromatography (eluent: Hexane/EtOAc).

Synthesis Workflow Diagram

Figure 2: Comparison of synthetic routes. Route A is preferred for laboratory scale due to simpler workup.

Isolation & Purification Protocol (Natural Source)

For researchers isolating 3-NPA from fungal cultures (e.g., Arthrinium), the following extraction protocol ensures high recovery.

Materials:

-

Culture filtrate (from 14-day stationary culture of Arthrinium).

-

Ethyl Acetate (EtOAc).

-

Phosphoric acid (

).

Step-by-Step Procedure:

-

Filtration: Remove fungal mycelia using a 0.22

filter. -

Acidification: Adjust the pH of the filtrate to pH 2.0–3.0 using phosphoric acid. Note: 3-NPA is a weak acid (pKa ~9 for the nitronate equilibrium, but the carboxyl group requires low pH for organic solvent extraction).

-

Extraction: Extract the acidified filtrate three times with an equal volume of Ethyl Acetate.

-

Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

). -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at

. -

Crystallization: Dissolve the residue in a minimum amount of hot chloroform and add hexane until turbid. Cool to

to crystallize.

Toxicological Context & Safety

Mechanism of Action: 3-NPA is a "suicide inhibitor." In vivo, it is oxidized to 3-nitropropionate-3-nitronate , which is an isoelectronic transition state analog of succinate. This analog binds irreversibly to the active site of Succinate Dehydrogenase (Complex II) , blocking the Krebs cycle and mitochondrial respiration.

Safety Warning:

-

LD50: ~60-80 mg/kg (rodent, IP).

-

Handling: Wear full PPE. Use a fume hood. 3-NPA can be absorbed through skin.

-

Neutralization: Treat spills with dilute NaOH (converts to the water-soluble salt, facilitating cleanup) followed by bleach.

References

-

Biosynthesis in Fungi: Tang, Y., et al. (2024).[2] Elucidation of the biosynthetic pathway of 3-nitropropanoic acid in Aspergillus oryzae. National Institutes of Health. Link

-

Natural Sources & Toxicity: MDPI. (2024). Progress on 3-Nitropropionic Acid Derivatives: Sources and Pharmacology. Link

-

Chemical Synthesis (General): ResearchGate. (2023). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Link

-

Extraction Methodology: Yu, Z., et al. (2024). Determination of 3-nitropropionic acid in sugarcane using dispersive solid-phase extraction. Journal of Chromatography B. Link

-

Mechanism of Action: Francis, K., et al. (2013). The biochemistry of the metabolic poison propionate 3-nitronate. IUBMB Life. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Modeling Huntington's Disease in Rats using 3-Nitropropionic Acid

Introduction: The Imperative for a Robust Huntington's Model

Huntington's disease (HD) is a devastating, inherited neurodegenerative disorder characterized by a triad of motor, cognitive, and psychiatric symptoms. The underlying pathology is the progressive loss of medium spiny neurons (MSNs) within the striatum. To unravel the complex mechanisms of HD and to develop effective therapeutics, researchers rely on animal models that can faithfully recapitulate key aspects of the disease's pathophysiology.

While genetic models provide invaluable insights, toxin-based models offer a rapid, reliable, and cost-effective method for inducing specific neuropathological features of HD. Among these, the 3-Nitropropionic acid (3-NP) model is a cornerstone in the field. 3-NP is a natural mycotoxin that, due to its ability to cross the blood-brain barrier, can be administered systemically to induce selective striatal degeneration that closely mimics the pattern seen in HD patients.[1][2] This guide provides a comprehensive overview of the underlying mechanisms and detailed protocols for the successful implementation of the 3-NP rat model of Huntington's disease.

Core Mechanism: How 3-NP Recreates HD Pathology

The neurotoxic effects of 3-NP are rooted in its function as an irreversible inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2] This singular action initiates a cascade of cytotoxic events that culminate in the selective death of striatal neurons, a hallmark of HD.[1][2]

The primary consequences of SDH inhibition are:

-

Bioenergetic Failure: The blockade of the electron transport chain severely impairs mitochondrial respiration, leading to a drastic reduction in ATP synthesis.[1][2] Neurons, with their high energy demands, are particularly vulnerable to this metabolic collapse.

-

Oxidative Stress: The dysfunctional mitochondria leak electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread damage to proteins, lipids, and DNA.[2][3]

-

Secondary Excitotoxicity: The depletion of ATP compromises the function of ion pumps, such as Na+/K+-ATPase, leading to partial membrane depolarization. This depolarization relieves the magnesium block on NMDA receptors, making neurons hyper-excitable and vulnerable to even normal levels of glutamate.[1] The resulting massive influx of Ca2+ activates catabolic enzymes, proteases, and caspases, triggering cell death pathways.[1]

This cascade of energy failure, oxidative stress, and excitotoxicity creates a neurotoxic environment that preferentially affects the medium spiny neurons of the striatum, thus replicating the specific pathology of Huntington's disease.

Caption: Mechanism of 3-NP-induced striatal neurotoxicity.

Experimental Design: Choosing the Right Protocol

The 3-NP model is versatile, allowing for either systemic administration to produce progressive, bilateral lesions or focal administration for rapid, localized damage. The choice of protocol depends entirely on the research question.

Critical Pre-Protocol Considerations:

-

Rat Strain: Strain sensitivity to 3-NP varies significantly. Lewis rats are known to have a more stable and consistent response compared to the more vulnerable Fischer rats, making them a suitable choice for many studies.[1] Wistar and Sprague-Dawley rats are also frequently used.[1] It is crucial to perform pilot studies to determine the optimal dose for the chosen strain and supplier.

-

3-NP Preparation: 3-Nitropropionic acid should be dissolved in sterile saline. The pH must be carefully adjusted to 7.4 using NaOH to prevent acidosis upon injection and ensure solubility.[4] Prepare the solution fresh before each set of injections.

-

Animal Welfare: 3-NP administration leads to a reduction in body weight and can cause motor deficits.[5] Monitor animals daily for weight loss, general health, and severity of motor symptoms. Provide soft food or gel packs on the cage floor to ensure access to nutrition and hydration.

Protocol 1: Systemic Administration via Intraperitoneal (i.p.) Injection

This is the most common method for inducing a progressive, HD-like phenotype. The dosing regimen can be adjusted to model different stages of the disease.[1][6]

Objective: To induce progressive bilateral striatal lesions and associated motor and cognitive deficits.

Materials:

-

3-Nitropropionic acid (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline

-

1M NaOH solution

-

1 mL syringes with 25-27G needles

-

Adult male Wistar or Lewis rats (220-250g)

Step-by-Step Methodology:

-

Preparation: On the day of injection, prepare the 3-NP solution. For a 10 mg/kg dose in a 250g rat, you will need 2.5 mg. If injecting a volume of 1 mL/kg, a solution of 10 mg/mL is required. Dissolve the calculated amount of 3-NP in sterile saline and slowly add 1M NaOH dropwise while monitoring the pH until it stabilizes at 7.4.

-

Handling: Gently restrain the rat. The i.p. injection site is in the lower left or right quadrant of the abdomen.

-

Injection: Insert the needle at a shallow angle (15-20 degrees) to avoid puncturing internal organs. Inject the calculated volume of 3-NP solution.

-

Dosing Regimen: Administer the injection once daily for the duration specified by your experimental design (see table below). A control group should receive vehicle (pH-adjusted saline) injections following the same schedule.

-

Monitoring: Record the body weight and observe the general health of each animal daily, prior to injection.

Table 1: Example Systemic i.p. Dosing Regimens

| Dose (mg/kg/day) | Duration | Expected Outcome | References |

| 10 mg/kg | 15 days | Gradual onset of motor and cognitive deficits, moderate striatal lesions. | [4][7] |

| 15 mg/kg | 7 days | Sub-chronic model with clear behavioral deficits and neuronal loss. | [8] |

| 20 mg/kg | 4-5 days | Acute model, induces significant lesions and hypokinetic symptoms. | [2][3] |

Protocol 2: Focal Administration via Intrastriatal Stereotaxic Injection

This protocol is designed to create a rapid, unilateral, and highly localized lesion within the striatum. It is particularly useful for studying striatal-specific mechanisms or for testing therapies with a focal delivery system.

Objective: To induce a precise and localized lesion in the rat striatum.

Materials:

-

Anesthetic (e.g., Isoflurane, or Ketamine/Xylazine cocktail)

-

Stereotaxic apparatus for rats

-

Micro-drill

-

Hamilton syringe (10 µL) with a 33G needle

-

Microinfusion pump

-

3-NP solution (prepared as in Protocol 1, concentration may vary)

Step-by-Step Methodology:

-

Anesthesia: Anesthetize the rat and monitor its vital signs throughout the procedure. Administer an analgesic pre-operatively.

-

Positioning: Place the rat in the stereotaxic frame. Ensure the head is level by checking the coordinates for bregma and lambda.

-

Incision: Apply antiseptic to the scalp and make a midline incision to expose the skull.

-

Coordinates: Identify bregma. Using a rat brain atlas, determine the coordinates for the target region (dorsal striatum).

-

Craniotomy: Slowly drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.

-

Injection: Lower the Hamilton syringe needle to the target depth. Infuse the 3-NP solution at a very slow rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and prevent tissue damage from pressure.

-

Post-Infusion: Leave the needle in place for an additional 5-10 minutes to prevent backflow of the toxin upon retraction.

-

Closure: Slowly withdraw the needle. Suture the incision and apply a topical antibiotic.

-

Recovery: Allow the animal to recover on a heating pad. Monitor closely until it is fully ambulatory. Administer post-operative analgesics as required.

Table 2: Example Intrastriatal Injection Parameters

| Parameter | Value | Rationale |

| Target | Dorsal Striatum | Primary region affected in Huntington's Disease. |

| Anteroposterior (AP) | +1.0 mm from Bregma | Based on standard rat brain atlases. |

| Mediolateral (ML) | ±2.5 mm from Midline | Targets the main body of the striatum. |

| Dorsoventral (DV) | -5.0 mm from Skull | Targets the mid-striatal region. |

| Infusion Volume | 1-2 µL | Sufficient to create a lesion without causing widespread damage. |

| Infusion Rate | 0.1 µL/min | Minimizes mechanical damage and ensures proper diffusion. |

Note: Coordinates must be optimized for the specific rat strain and age/weight.

Validation: A Self-Validating System